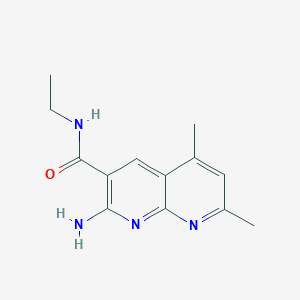![molecular formula C23H21BrO3 B14532027 1,1'-[2-Bromo-2-(4-methoxyphenyl)ethene-1,1-diyl]bis(2-methoxybenzene) CAS No. 62378-29-4](/img/structure/B14532027.png)
1,1'-[2-Bromo-2-(4-methoxyphenyl)ethene-1,1-diyl]bis(2-methoxybenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[2-Bromo-2-(4-methoxyphenyl)ethene-1,1-diyl]bis(2-methoxybenzene) is an organic compound with the molecular formula C28H22Br2O2 This compound is characterized by the presence of bromine and methoxy groups attached to a phenyl ethene backbone
Preparation Methods
The synthesis of 1,1’-[2-Bromo-2-(4-methoxyphenyl)ethene-1,1-diyl]bis(2-methoxybenzene) typically involves the reaction of bis(4-methoxyphenyl)methanone with (4-bromophenyl)(phenyl)methanone in the presence of a reducing agent such as zinc powder . The reaction is carried out in a suitable solvent under controlled conditions to yield the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form different derivatives depending on the reducing agents used.
Common reagents and conditions used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1,1’-[2-Bromo-2-(4-methoxyphenyl)ethene-1,1-diyl]bis(2-methoxybenzene) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism by which 1,1’-[2-Bromo-2-(4-methoxyphenyl)ethene-1,1-diyl]bis(2-methoxybenzene) exerts its effects involves the generation of singlet oxygen when exposed to light. This singlet oxygen can cause oxidative damage to cellular components, leading to cell death. The compound’s molecular targets include cellular membranes and DNA, where it induces oxidative stress and apoptosis .
Comparison with Similar Compounds
Similar compounds to 1,1’-[2-Bromo-2-(4-methoxyphenyl)ethene-1,1-diyl]bis(2-methoxybenzene) include:
Ethanone, 2-bromo-1-(4-methoxyphenyl)-: This compound has a similar structure but lacks the additional phenyl groups.
(2-(4-Bromophenyl)ethene-1,1,2-triyl)tribenzene: This compound also contains bromine and phenyl groups but has a different arrangement of the phenyl rings.
The uniqueness of 1,1’-[2-Bromo-2-(4-methoxyphenyl)ethene-1,1-diyl]bis(2-methoxybenzene) lies in its specific structural arrangement, which imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Properties
CAS No. |
62378-29-4 |
|---|---|
Molecular Formula |
C23H21BrO3 |
Molecular Weight |
425.3 g/mol |
IUPAC Name |
1-[1-bromo-2,2-bis(2-methoxyphenyl)ethenyl]-4-methoxybenzene |
InChI |
InChI=1S/C23H21BrO3/c1-25-17-14-12-16(13-15-17)23(24)22(18-8-4-6-10-20(18)26-2)19-9-5-7-11-21(19)27-3/h4-15H,1-3H3 |
InChI Key |
XBKUYVBQOQIUNC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C(C2=CC=CC=C2OC)C3=CC=CC=C3OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


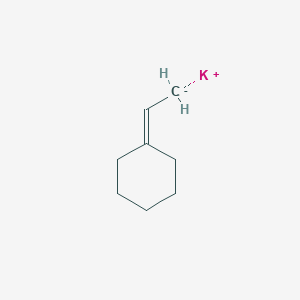
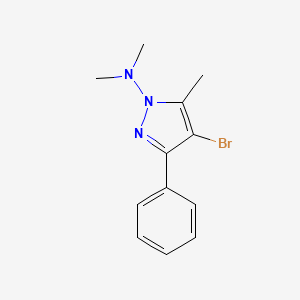
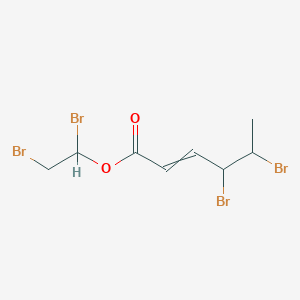
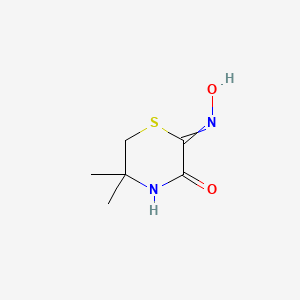
![2-{Bis[4-(dimethylamino)phenyl]methyl}-4,5-dibromobenzoic acid](/img/structure/B14531967.png)
![5,5'-Methylenebis[N-(3-methylphenyl)-1,3,4-thiadiazol-2-amine]](/img/structure/B14531974.png)
![(6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-2-yl)methanol](/img/structure/B14531981.png)
![2-{[(3-Chloro-2-methylphenyl)methyl]amino}pyridine-3-carboxylic acid](/img/structure/B14531989.png)
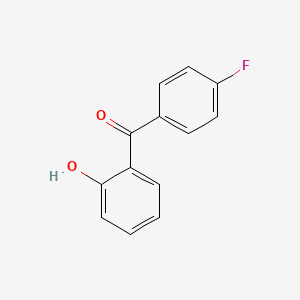
![N,N'-[Propane-2,2-diyldi(4,1-phenylene)]bis(N-acetylacetamide)](/img/structure/B14532009.png)
![4-Ethyl-2-propan-2-yloxy-3,7-dioxabicyclo[4.1.0]heptan-5-one](/img/structure/B14532011.png)
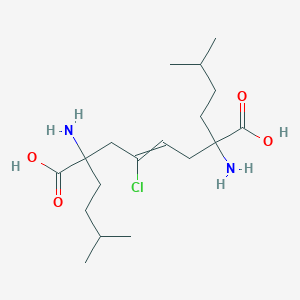
![1,3,5,7-Tetramethyl-2,6,9-trioxabicyclo[3.3.1]nona-3,7-diene](/img/structure/B14532018.png)
